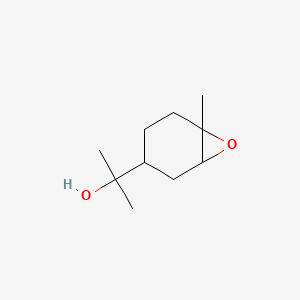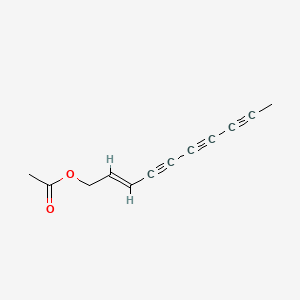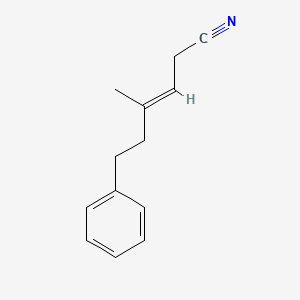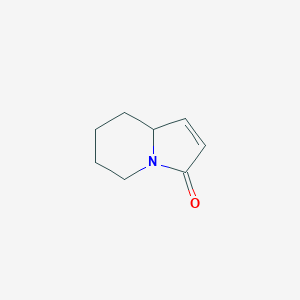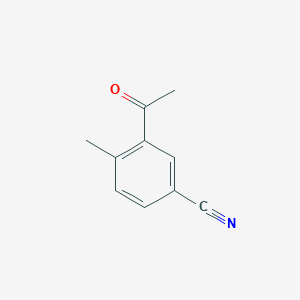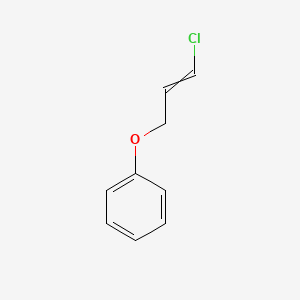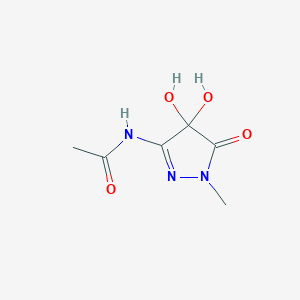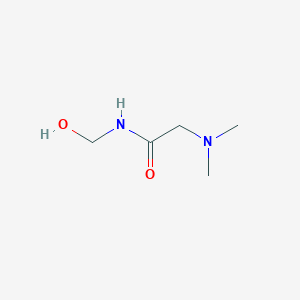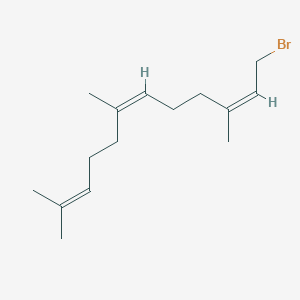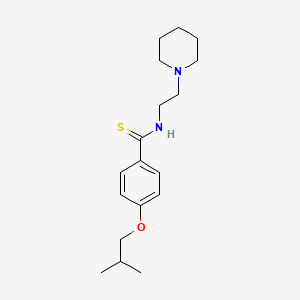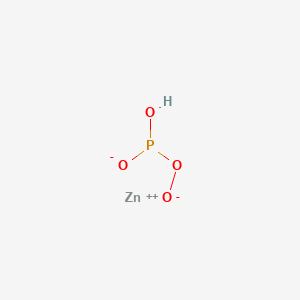
Zinc hydroxide oxide phosphite(zn4(oh)o2(po3)),dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc hydroxide oxide phosphite (Zn₄(OH)O₂(PO₃)), dihydrate, is a complex inorganic compound that combines zinc, hydroxide, oxide, and phosphite ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc hydroxide oxide phosphite can be synthesized through a co-precipitation method. This involves dissolving zinc salts (such as zinc nitrate or zinc sulfate) in water, followed by the addition of a phosphite source (such as phosphorous acid). The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired compound. The resulting precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of zinc hydroxide oxide phosphite may involve similar co-precipitation techniques but on a larger scale. The process may be optimized for higher yield and purity by controlling factors such as temperature, concentration of reactants, and reaction time. Additionally, continuous production methods may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Zinc hydroxide oxide phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other zinc-containing compounds.
Reduction: It can be reduced under specific conditions to yield different zinc phosphite derivatives.
Substitution: The hydroxide and oxide ions in the compound can be substituted with other anions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (such as hydrochloric acid) and bases (such as sodium hydroxide). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include zinc oxide, zinc phosphates, and other zinc-containing compounds. These products have various applications in different fields, including catalysis, materials science, and environmental remediation .
Scientific Research Applications
Zinc hydroxide oxide phosphite has several scientific research applications, including:
Mechanism of Action
The mechanism of action of zinc hydroxide oxide phosphite involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by decomposing hydroperoxides and reducing oxidative stress in biological systems . Additionally, it can interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Zinc oxide (ZnO): A widely used compound with applications in catalysis, materials science, and medicine.
Zinc hydroxide (Zn(OH)₂): Known for its amphoteric properties and use in various chemical reactions.
Zinc phosphate (Zn₃(PO₄)₂): Commonly used in coatings and as a corrosion inhibitor.
Uniqueness
Zinc hydroxide oxide phosphite is unique due to its combination of hydroxide, oxide, and phosphite ions, which impart distinct chemical properties and reactivity. This makes it suitable for specialized applications that require a combination of these properties, such as in advanced materials and biomedical research .
Properties
Molecular Formula |
HO4PZn |
|---|---|
Molecular Weight |
161.4 g/mol |
IUPAC Name |
zinc;oxido hydrogen phosphite |
InChI |
InChI=1S/H2O4P.Zn/c1-4-5(2)3;/h1-2H;/q-1;+2/p-1 |
InChI Key |
RIQRITSABBRHFP-UHFFFAOYSA-M |
Canonical SMILES |
OP([O-])O[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


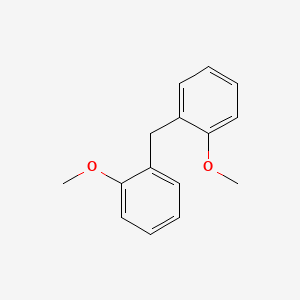
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
